

An In-depth Technical Guide to Isobutylquinoline: Chemical Identity, Synthesis, and Biological Potential

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Compound of Interest					
Compound Name:	Isobutylquinoleine				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutylquinoline, a molecule of interest in various chemical industries. Due to the isomeric nature of this compound, this document clarifies the different forms of isobutylquinoline, summarizes their known chemical and physical properties, and explores their synthesis. Furthermore, it touches upon the toxicological data and the broader biological activities associated with the quinoline scaffold, providing context for potential research and development.

Chemical Identity and Physicochemical Properties

The term "isobutylquinoline" can refer to several constitutional isomers, each with a unique CAS number and distinct placement of the isobutyl group on the quinoline ring system. The lack of a single, universally defined structure for "isobutylquinoline" necessitates careful consideration of the specific isomer in any research or commercial context. The most commonly encountered isomers include 2-isobutylquinoline, 6-isobutylquinoline, and mixtures that may also contain sec-butylquinolines.

The chemical formula for all isobutylquinoline isomers is C₁₃H₁₅N, and they share a molecular weight of approximately 185.26 g/mol . A summary of the various isomers and their associated identifiers and physicochemical properties is presented in Table 1.



Table 1: Physicochemical Properties of Isobutylquinoline Isomers

Property	2- Isobutylquinoli ne	6- Isobutylquinoli ne	6(or 8)- Isobutylquinoli ne	Isobutyl Quinoline (Mixed Isomers)
CAS Number	93-19-6[1]	68141-26-4[2]	68198-80-1[3]	65442-31-1[4]
Synonyms	2-(2- Methylpropyl)qui noline[5]	6-(2- Methylpropyl)qui noline[3]	6(or 8)-(2- methylpropyl)- quinoline[6]	Pyralone[4]
Molecular Formula	C13H15N[5]	C13H15N[3]	C13H15N[3]	С13H15N[4]
Molecular Weight	185.26 g/mol [5]	185.26 g/mol [3]	185.26 g/mol [3]	185.26 g/mol [4]
Appearance	Yellow Pale Liquid[5]	Pale yellow to amber liquid[3]	Colorless liquid[7]	-
Boiling Point	-	294-295 °C (est.) [2]	-	-
Flash Point	> 93.3 °C[8]	120.9 °C (est.)[2]	137 °C[7]	> 100 °C[4]
Vapor Pressure	0.0013 mmHg @ 20°C[4]	0.003 mmHg @ 25°C (est.)[2]	0.00097 mmHg @ 20°C[7]	0.0013 mmHg @ 20°C[4]
Log P	4[5]	3.808 (est.)[2]	4.09[7]	-
Density	-	-	1.011 g/cm ³ [7]	1.007-1.015 g/cm³ @ 25°C[4]
Refractive Index	-	-	-	1.577-1.583 @ 20°C[4]

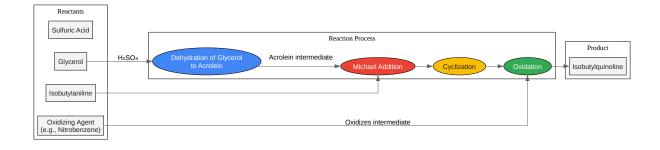
Note: Some data points are estimated or not available in the cited literature.

Synthesis of Isobutylquinoline



The primary method for synthesizing the quinoline core is the Skraup synthesis. This reaction involves the treatment of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[7] For the synthesis of a specific isobutylquinoline isomer, the corresponding isobutylaniline would be used as the starting material. For instance, paraisobutylaniline is a precursor for the synthesis of 6-isobutylquinoline.[7]

While the Skraup synthesis is a well-established method, detailed, step-by-step experimental protocols for the synthesis of individual isobutylquinoline isomers are not readily available in the reviewed literature. The general workflow for the Skraup synthesis is depicted in the diagram below.



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A generalized workflow for the Skraup synthesis of isobutylquinoline.

Biological Activity and Potential in Drug Development

Foundational & Exploratory





The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[9][10] Quinoline-based drugs are used in the clinical treatment of various diseases.[11]

However, there is a notable lack of specific research into the biological activities of isobutylquinoline isomers in a drug development context. The available literature predominantly focuses on their use in the fragrance industry, where they are valued for their leathery, mossy, and woody scents.[3][12]

While no specific signaling pathways involving isobutylquinoline have been elucidated, the broader class of isoquinoline alkaloids has been shown to interact with various biological targets, including DNA and topoisomerases, and to possess antitumor properties.[13] Bioactive isoquinoline alkaloids have also been investigated for their potential in treating conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and β -amyloid aggregation. [14][15]

The exploration of isobutylquinoline isomers for potential pharmacological activity could be a promising area for future research, leveraging the known bioactivity of the quinoline core.

Toxicology and Safety Information

Toxicological data for isobutylquinoline is limited and primarily comes from safety assessments for its use in fragrances. For 2-isobutylquinoline (CAS 93-19-6), the existing information supports its use in this context. It is reported to not be genotoxic.[16] The repeated dose, reproductive, and local respiratory toxicity were evaluated using the Threshold of Toxicological Concern (TTC) and were found to be below the threshold levels.[16] Additionally, it is not considered to be a skin sensitizer under current use levels and is not photoirritating or photoallergenic.[16]

For a mixture of isobutylquinoline isomers (CAS 65442-31-1), one safety data sheet indicates it may be harmful if swallowed and causes mild skin and eye irritation.[4] It is important to note that a significant portion of the acute toxicity data for some isobutylquinoline products is listed as unknown.[8]



A comprehensive toxicological profile for all isobutylquinoline isomers, particularly in the context of potential pharmaceutical development, is not currently available. Any consideration of these compounds for therapeutic applications would necessitate rigorous toxicological evaluation.

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